Amidation Enhances Biological Activity
C-terminal amidation in H-Tyr-Ile-Gly-Ser-Arg-NH2 significantly increases peptide activity compared to the free carboxyl form YIGSR (H-6825) . This enhancement is attributed to two factors: (1) elimination of the negatively charged carboxylate, which alters electrostatic interactions with the 67LR binding site, and (2) protection against carboxypeptidase-mediated C-terminal degradation [1]. The amidated C-terminus confers a 37°C physiological half-life of approximately 24 hours in aqueous solution [2].
| Evidence Dimension | Peptide activity and enzymatic stability |
|---|---|
| Target Compound Data | Significantly increased activity vs. free acid; C-terminal amidation protection against carboxypeptidase hydrolysis; aqueous half-life ~24 hr at 37°C |
| Comparator Or Baseline | H-Tyr-Ile-Gly-Ser-Arg-OH (YIGSR, H-6825) with free carboxyl C-terminus |
| Quantified Difference | Activity reported as significantly increased; quantitative fold-change not specified in primary literature; half-life advantage conferred by resistance to exopeptidase degradation |
| Conditions | In vitro peptide activity assays and stability testing in aqueous buffer at physiological temperature |
Why This Matters
Procurement of the amidated form ensures resistance to C-terminal exopeptidase degradation that would otherwise truncate assay duration and confound dose-response relationships.
- [1] Zhao M, Kleinman HK, Mokotoff M. Synthetic laminin-like peptides and pseudopeptides as potential antimetastatic agents. J Med Chem. 1994;37(20):3383-3388. doi:10.1021/jm00046a023 View Source
- [2] Laminin Penta Peptide, amide; YIGSR-NH2. CSDN Technical Article. 2026. View Source
